Nox2-IN-1
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Overview
Description
Nox2-IN-1 is a selective inhibitor of NADPH oxidase 2 (NOX2), an enzyme complex that plays a crucial role in the generation of reactive oxygen species (ROS). NOX2 is primarily found in phagocytes, where it contributes to the body’s defense mechanisms by producing superoxide radicals to combat pathogens. excessive NOX2 activity is associated with various pathological conditions, including chronic inflammation and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nox2-IN-1 involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance selectivity and potency. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and efficiency. Purification steps, such as crystallization and chromatography, are employed to isolate the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Nox2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: This compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms. Substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
Nox2-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the role of NOX2 in oxidative stress and redox biology.
Biology: Helps in understanding the mechanisms of immune response and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating diseases associated with excessive ROS production, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting NOX2
Mechanism of Action
Nox2-IN-1 exerts its effects by selectively inhibiting the activity of NOX2. The compound binds to the enzyme complex, preventing the transfer of electrons from NADPH to molecular oxygen, thereby reducing the production of superoxide radicals. This inhibition helps in modulating the levels of ROS, which are implicated in various pathological conditions .
Comparison with Similar Compounds
Similar Compounds
NOX1 Inhibitors: Similar to Nox2-IN-1 but target NOX1, another isoform of NADPH oxidase.
NOX4 Inhibitors: Selectively inhibit NOX4, which is involved in different physiological and pathological processes.
DUOX1 and DUOX2 Inhibitors: Target dual oxidases, which have distinct roles in ROS production
Uniqueness of this compound
This compound is unique due to its high selectivity for NOX2, making it a valuable tool for studying the specific role of NOX2 in various biological processes. Its ability to modulate ROS levels without affecting other NOX isoforms provides a targeted approach for therapeutic interventions .
Properties
Molecular Formula |
C22H22N4O3 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
5-[2-[2-(2-aminoquinolin-5-yl)oxyethoxy]ethoxy]quinolin-2-amine |
InChI |
InChI=1S/C22H22N4O3/c23-21-9-7-15-17(25-21)3-1-5-19(15)28-13-11-27-12-14-29-20-6-2-4-18-16(20)8-10-22(24)26-18/h1-10H,11-14H2,(H2,23,25)(H2,24,26) |
InChI Key |
WAAWFZAMZGNKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C(=C1)OCCOCCOC3=CC=CC4=C3C=CC(=N4)N |
Origin of Product |
United States |
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